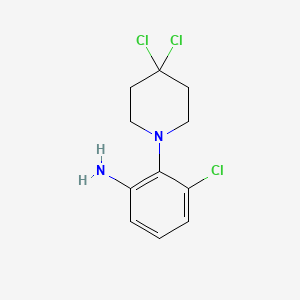

3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline

Description

3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline is a halogenated aniline derivative featuring a piperidine ring substituted with two chlorine atoms at the 4,4-positions. Its structure combines electron-withdrawing chlorine substituents on both the aniline ring and the piperidine moiety, which likely influence its reactivity, solubility, and biological activity.

Propriétés

IUPAC Name |

3-chloro-2-(4,4-dichloropiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl3N2/c12-8-2-1-3-9(15)10(8)16-6-4-11(13,14)5-7-16/h1-3H,4-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHCPNBAUCMEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(Cl)Cl)C2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available aniline derivatives and piperidine.

Chlorination: The aniline derivative undergoes chlorination to introduce the chloro groups at the desired positions.

Coupling Reaction: The chlorinated aniline is then coupled with 4,4-dichloropiperidine under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where the chlorination and coupling reactions are carried out sequentially.

Continuous Flow Systems: For higher efficiency and better control over reaction conditions, continuous flow systems may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Compounds with new functional groups replacing the chloro groups.

Applications De Recherche Scientifique

Antagonism of P2X3 Receptors

One of the primary applications of 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline is its role as a selective antagonist of P2X3 receptors. These receptors are ATP-gated ion channels implicated in various neurological disorders, including chronic pain and cough. The compound has shown promising results in preclinical studies, demonstrating anti-nociceptive effects in animal models of neuropathic pain .

Anti-Cancer Properties

Research indicates that compounds structurally similar to 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline exhibit anti-proliferative effects against certain cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth and metastasis. This suggests potential applications in oncology as an adjunct therapy for cancer treatment .

Case Study 1: P2X3 Receptor Antagonism

A study focused on the synthesis of benzimidazole derivatives, including those related to 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline, demonstrated enhanced antagonistic activity towards P2X3 receptors. The structure-activity relationship (SAR) analysis revealed that halide substitutions significantly influence the compound's efficacy. For instance, compounds with dichloro substitutions showed increased antagonistic potency compared to their mono-substituted counterparts .

| Compound Structure | IC50 Value (nM) | Activity |

|---|---|---|

| 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline | 450 | Moderate |

| 3,4-Difluoro derivative | 375 | High |

| 3-Monochloro derivative | 526 | Low |

Case Study 2: Anti-Cancer Activity

In vitro studies have shown that derivatives of 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves interference with cell cycle regulation and apoptosis pathways. Further research is warranted to explore its efficacy in vivo and potential as a lead compound for cancer therapeutics .

Mécanisme D'action

The mechanism of action of 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline and related compounds:

Structural and Functional Insights

Piperidine Substituents: The 4,4-dichloro-piperidine group in the target compound enhances lipophilicity and steric bulk compared to unsubstituted () or methyl-substituted piperidines (). This may improve membrane permeability in drug candidates but reduce aqueous solubility .

Aniline Substituents :

- The 3-chloro substitution on the aniline ring is conserved across analogs, suggesting a role in electronic modulation (e.g., directing electrophilic substitution) or bioactivity .

- Compounds with thioether groups (e.g., ) exhibit distinct reactivity, such as susceptibility to oxidation, which is absent in the piperidine-containing target compound.

LogD (octanol-water distribution coefficient) values for analogs range widely; for example, 3-chloro-2-(3-phenylpropoxy)aniline has a calculated LogD of ~3.0 (pH 5.5), indicating moderate lipophilicity . The 4,4-dichloro-piperidine group likely increases LogD further.

Activité Biologique

3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and its biological effects, particularly in the context of pain management and cancer therapy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline involves various chemical modifications aimed at enhancing its biological efficacy. The compound's structure includes a piperidine moiety, which is crucial for its interaction with biological targets.

Table 1: Overview of Structural Modifications and Their Biological Activities

| Compound Variant | Structural Modification | IC50 (nM) | Biological Activity |

|---|---|---|---|

| KCB-77033 | Base Compound | 1030 | P2X3R antagonist |

| 14h | Optimized variant | 375 | Enhanced P2X3R activity, anti-nociceptive effects |

The SAR studies indicate that halide substitutions significantly affect the antagonistic activities at P2X3 receptors. For instance, the introduction of a trifluoromethyl group resulted in a notable increase in metabolic stability and receptor affinity compared to other substitutions .

Pain Management

Research has demonstrated that 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline exhibits anti-nociceptive properties. In animal models of neuropathic pain, the compound has been shown to elevate the mechanical withdrawal threshold, indicating its potential as an analgesic agent. This effect is primarily mediated through its action on the P2X3 receptor, which plays a pivotal role in pain signaling pathways .

Anticancer Potential

In addition to its analgesic properties, there is emerging evidence suggesting that this compound may possess anticancer activity. It has been linked to the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Analgesic Efficacy : In a study involving male Sprague-Dawley rats subjected to nerve ligation, administration of 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline resulted in significant reductions in pain behavior as measured by von Frey filament tests. The compound was administered intravenously and demonstrated a dose-dependent response .

- Cancer Cell Line Studies : Another investigation focused on various cancer cell lines revealed that compounds structurally similar to 3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline inhibited cell proliferation effectively. The study reported IC50 values in the low nanomolar range for certain derivatives, indicating strong potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.